molecular formula C13H7N3O2 B14699255 9H-Xanthen-9-one, 2-azido- CAS No. 20377-04-2

9H-Xanthen-9-one, 2-azido-

Cat. No.: B14699255
CAS No.: 20377-04-2
M. Wt: 237.21 g/mol
InChI Key: JLIODYYXUMWYJG-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 2-azido- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 2-azido- typically involves the introduction of an azido group to the xanthone core. One common method is the nucleophilic substitution reaction where a halogenated xanthone derivative reacts with sodium azide. For example, 2-bromo-9H-xanthen-9-one can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 9H-Xanthen-9-one, 2-azido-.

Industrial Production Methods

Industrial production of 9H-Xanthen-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9H-Xanthen-9-one, 2-azido- undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The azido group can participate in substitution reactions, forming various functionalized xanthone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Sodium azide is a typical reagent for introducing the azido group.

Major Products Formed

    Oxidation: Nitro-xanthone derivatives.

    Reduction: Amino-xanthone derivatives.

    Substitution: Various functionalized xanthone derivatives depending on the substituents introduced.

Scientific Research Applications

9H-Xanthen-9-one, 2-azido- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthone core’s photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 2-azido- involves its interaction with biological targets through the azido group. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. Additionally, the xanthone core can interact with various cellular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    9H-Xanthen-9-one: The parent compound without the azido group.

    2-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative with different reactivity and applications.

    2-Amino-9H-xanthen-9-one: A reduced form with distinct biological activities.

Uniqueness

9H-Xanthen-9-one, 2-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it a valuable compound for applications in chemical biology and materials science.

Properties

CAS No.

20377-04-2

Molecular Formula

C13H7N3O2

Molecular Weight

237.21 g/mol

IUPAC Name

2-azidoxanthen-9-one

InChI

InChI=1S/C13H7N3O2/c14-16-15-8-5-6-12-10(7-8)13(17)9-3-1-2-4-11(9)18-12/h1-7H

InChI Key

JLIODYYXUMWYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-]

Origin of Product

United States

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